Core Scaffold 11β-HSD1 Inhibitory Potency: Piperidinyl-pyrrolidinone vs. Piperidinone Analogs
The N-(piperidin-1-yl)methyl-pyrrolidin-2-one scaffold, to which 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one belongs, has demonstrated potent 11β-HSD1 inhibition in patent-defined assays. While a direct IC50 value for the exact hydroxymethyl derivative is not publicly disclosed, structurally related compounds in the patent series, where the piperidine substituent is optimized, routinely achieve sub-100 nM IC50 values. This is a differentiation point against the corresponding piperidin-2-one isomers, which show consistently weaker inhibition due to the altered ring electronics [1].
| Evidence Dimension | 11β-HSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold class potency typically <100 nM for optimized analogs. |
| Comparator Or Baseline | Piperidin-2-one analogs (isomeric scaffold). |
| Quantified Difference | Significant; pyrrolidin-2-ones are the preferred core in multiple patent families (US-9776965-B2, EP2049513B1). |
| Conditions | Human 11β-HSD1 microsomal assay (HTRF); patent-derived SAR data. |
Why This Matters
This core scaffold preference is a critical selection factor for medicinal chemistry teams initiating 11β-HSD1 programs, as the pyrrolidin-2-one core is the validated starting point for lead optimization.
- [1] PubChem Patent Summary: US-9776965-B2. Pyrrolidin-2-one and piperidin-2-one derivatives as 11-beta hydroxysteroid dehydrogenase inhibitors. Accessed via PubChem. View Source
